molecular formula C15H22O2 B135178 Climacostol CAS No. 253158-28-0

Climacostol

Cat. No.: B135178
CAS No.: 253158-28-0
M. Wt: 234.33 g/mol
InChI Key: VKWFGJNPZKSIEL-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Climacostol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Climacostol exerts its effects primarily through the generation of reactive oxygen species (ROS) in the presence of copper ions (Cu(II)). This leads to the cleavage of nuclear and mitochondrial DNA, triggering apoptosis in target cells . The compound’s ability to bind to DNA and promote its cleavage is a key aspect of its cytotoxic mechanism .

Biological Activity

Climacostol is a secondary metabolite derived from the ciliate Climacostomum virens, known for its diverse biological activities, particularly its anticancer properties. This article delves into the various aspects of this compound's biological activity, focusing on its mechanisms of action, efficacy against different cell types, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Cytotoxicity : this compound has been shown to induce cytotoxic effects primarily through the activation of apoptotic pathways. In studies involving B16-F10 mouse melanoma cells, this compound reduced cell viability and proliferation, triggering intrinsic apoptosis characterized by mitochondrial membrane potential dissipation, cytochrome c release, and caspase activation .
  • p53 Pathway Activation : The compound up-regulates the tumor suppressor protein p53, which plays a crucial role in regulating cell cycle and apoptosis. The activation of p53 leads to increased expression of pro-apoptotic factors such as Noxa and Puma .
  • Genotoxic Effects : this compound binds to DNA, causing damage that can lead to cell death. This genotoxicity is particularly pronounced in tumor cells, which often have higher copper levels that facilitate this compound's action .

Efficacy Against Tumor Cells

This compound has been extensively studied for its anti-tumor properties. The following table summarizes key findings from various studies regarding its effectiveness against different cancer cell lines:

Cell Line EC50 (μg/ml) Effect Reference
B16-F10 (Melanoma)0.60Inhibition of proliferation
HeLa (Cervical)6.23Cytotoxicity
P3X (Hybridoma)5.00Cytotoxicity
PC12 (Neuroblastoma)2.50Cytotoxicity
NIH/3T3 (Fibroblast)>11.30Resistant

These results indicate that this compound preferentially targets tumor cells over non-tumor cells, showcasing its potential as an anticancer agent.

In Vivo Studies

Animal studies have further validated this compound's therapeutic potential. In a melanoma allograft model, treatment with this compound significantly inhibited tumor growth and improved survival rates in mice . The compound's ability to induce apoptosis in vivo was evidenced by enhanced animal survival rates and reduced tumor progression.

Antimicrobial Properties

In addition to its anticancer activity, this compound also exhibits antimicrobial effects against various pathogens:

  • Bacterial Activity : this compound has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound is effective against several fungal strains, indicating its broad-spectrum antimicrobial potential .

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Cancer Treatment : A study on melanoma cells showed that this compound treatment resulted in a significant reduction in tumor size and increased apoptosis markers in treated mice compared to controls .
  • Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of pathogenic bacteria and fungi, with implications for developing new antimicrobial agents .

Properties

IUPAC Name

5-[(Z)-non-2-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWFGJNPZKSIEL-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443780
Record name Climacostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253158-28-0
Record name Climacostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Climacostol
Reactant of Route 2
Reactant of Route 2
Climacostol
Reactant of Route 3
Climacostol
Reactant of Route 4
Reactant of Route 4
Climacostol
Reactant of Route 5
Reactant of Route 5
Climacostol
Reactant of Route 6
Climacostol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.